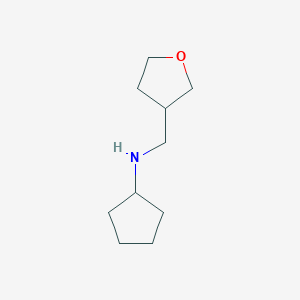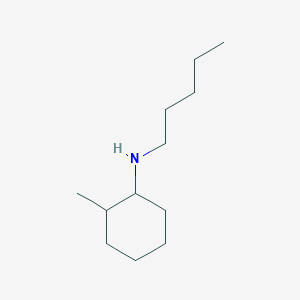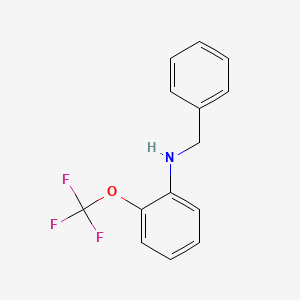
(4-(Isopentyloxy)phenyl)methanol
Vue d'ensemble
Description
(4-(Isopentyloxy)phenyl)methanol: is an organic compound characterized by a phenyl ring substituted with an isopentyloxy group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Isopentyloxy)phenyl)methanol typically involves the reaction of 4-hydroxybenzyl alcohol with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4-(Isopentyloxy)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products Formed:
Oxidation: 4-(Isopentyloxy)benzaldehyde, 4-(Isopentyloxy)benzoic acid.
Reduction: 4-(Isopentyloxy)phenylmethane.
Substitution: 4-(Isopentyloxy)-2-nitrophenylmethanol, 4-(Isopentyloxy)-2-bromophenylmethanol.
Applications De Recherche Scientifique
Chemistry: (4-(Isopentyloxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mécanisme D'action
The mechanism of action of (4-(Isopentyloxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparaison Avec Des Composés Similaires
4-Hydroxybenzyl alcohol: Similar structure but lacks the isopentyloxy group.
4-(Isopentyloxy)benzaldehyde: An oxidized form of (4-(Isopentyloxy)phenyl)methanol.
4-(Isopentyloxy)benzoic acid: Another oxidized derivative with a carboxylic acid group.
Uniqueness: this compound is unique due to the presence of both an isopentyloxy group and a methanol group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Propriétés
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJBYGXYVKGWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B7808564.png)










![2-{[(2-Methylphenyl)amino]methyl}phenol](/img/structure/B7808617.png)
